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molecular formula C10H8F3NO2 B8294852 Benzene, 4-nitro-1-(2-propen-1-yl)-2-(trifluoromethyl)-

Benzene, 4-nitro-1-(2-propen-1-yl)-2-(trifluoromethyl)-

Cat. No. B8294852
M. Wt: 231.17 g/mol
InChI Key: HNBATZBPNOJXMX-UHFFFAOYSA-N
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Patent
US06284894B1

Procedure details

To a solution of t-butylnitrite (535 μl, 4.5 mmol) and allyl bromide (3.9 ml, 45.0 mmol) in CH3CN (3 ml), 4-nitro-2-trifluoromethylaniline (618 mg, 3.0 mmol) was added during 20 minutes while maintaining the temperature of the reaction mixture at 18-19° C. At the end of the addition of the aniline, extra t-butylnitrite (180 μl, 1.5 mmol) was added to the reaction mixture which then was stirred at 25° C. for one hour. The volatile material in the reaction mixture was removed at reduced pressure. Column chromatography (heptane-ethyl acetate 49:1) gave 587 mg (85%) of allyl-4-nitro-2-trifluoromethylbenzene as a light yellow oil. 1H NMR (CDCl3, 400 MHz) δ 8.53, (d, 1H, J=2.4 Hz), 8.35, (dd, 1H, J=8.5, 2.4 Hz), 7.59, (d, 1H, J=8.5 Hz), 6.00-5.88, (m, 1H), 5.24-5.12, (m, 2H), 3.68, (d, 2H, J=6.5 Hz); 13C NMR (CDCl3, 100 MHz) δ 146.8, 146.6, 134.9, 133.0, 130.3, (q, J=32.2 Hz), 127.7, 126.9, 124.9, 122.2, 122.1, (q, J=6.0 Hz), 118.7, 37.0, (m); Anal HRMS Calcd. for C10H8F3NO2 (M): 231.0507. Found: 208.0515.
Quantity
535 μL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](ON=O)(C)([CH3:3])[CH3:2].C(Br)C=C.[N+:12]([C:15]1[CH:21]=[CH:20][C:18](N)=[C:17]([C:22]([F:25])([F:24])[F:23])[CH:16]=1)([O-:14])=[O:13].NC1C=CC=CC=1>CC#N>[CH2:3]([C:18]1[CH:20]=[CH:21][C:15]([N+:12]([O-:14])=[O:13])=[CH:16][C:17]=1[C:22]([F:25])([F:24])[F:23])[CH:1]=[CH2:2]

Inputs

Step One
Name
Quantity
535 μL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
618 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(N)C=C1)C(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
180 μL
Type
reactant
Smiles
C(C)(C)(C)ON=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
then was stirred at 25° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture which
CUSTOM
Type
CUSTOM
Details
The volatile material in the reaction mixture was removed at reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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